2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Overview
Description
2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their biological activity and are often found in various pharmaceuticals and agrochemicals. This compound, with its unique structure, holds potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pH, and employing catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
- 2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-ethyl-1,3-thiazol-5-yl}acetic acid
Uniqueness
2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is unique due to the presence of the phenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-11-8-21-12(16-11)7-13-17-15(9-4-2-1-3-5-9)10(22-13)6-14(19)20/h1-5,8,18H,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQMBMRJVKSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CC3=NC(=CS3)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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